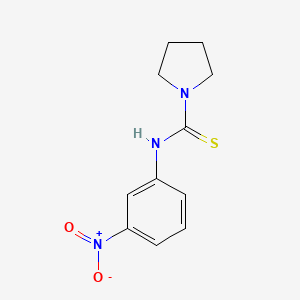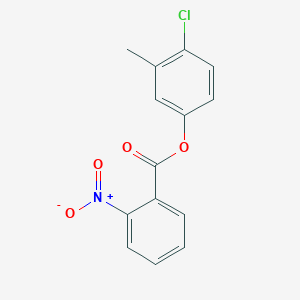![molecular formula C17H18FN3O3 B4780572 N-(4-fluorophenyl)-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4780572.png)
N-(4-fluorophenyl)-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarboxamide
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarboxamide is a synthetic organic compound that belongs to the class of hydrazinecarboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarboxamide typically involves the following steps:
Formation of the hydrazinecarboxamide core: This can be achieved by reacting a suitable hydrazine derivative with a carboxylic acid or its derivative (e.g., ester or acid chloride).
Introduction of the 4-fluorophenyl group: This step involves the substitution of a hydrogen atom on the hydrazinecarboxamide core with a 4-fluorophenyl group, often using a halogenated precursor and a base.
Attachment of the 3-methylphenoxypropanoyl group: This can be done through a nucleophilic substitution reaction where the hydrazinecarboxamide reacts with a 3-methylphenoxypropanoyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluorophenyl)-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its structure and the biological context in which it is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarboxamide
- N-(4-bromophenyl)-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarboxamide
- N-(4-methylphenyl)-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarboxamide
Uniqueness
N-(4-fluorophenyl)-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarboxamide is unique due to the presence of the 4-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(3-methylphenoxy)propanoylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-11-4-3-5-15(10-11)24-12(2)16(22)20-21-17(23)19-14-8-6-13(18)7-9-14/h3-10,12H,1-2H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJWOFVVFFJJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NNC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-{[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID](/img/structure/B4780509.png)
![2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4780510.png)
![2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4-PHENYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4780518.png)

![2-(ethylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4780522.png)

![2-[2-chloro-6-methoxy-4-[(E)-[1-(4-methoxycarbonylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4780534.png)
![4-[3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]MORPHOLINE](/img/structure/B4780535.png)
![6-methyl-N-[4-(phenylamino)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B4780541.png)
![Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxyacetate](/img/structure/B4780542.png)
![(2-CHLORO-6-FLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4780559.png)


